トリブチル錫ヒドロキシド

説明

Tributyltin Hydroxide is an antifoulant agent and a wood preservative .

Molecular Structure Analysis

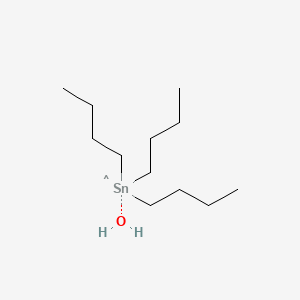

Tributyltin hydride, a related compound, has a linear formula of [CH3(CH2)3]3SnH . The molecular weight is 291.06 . The structure of Tributyltin compounds generally consists of three butyl groups covalently bonded to a tin (IV) atom .

Chemical Reactions Analysis

Tributyltin hydride is used in organic synthesis. Combined with azobisisobutyronitrile (AIBN) or by irradiation with light, tributyltin hydride converts organic halides (and related groups) to the corresponding hydrocarbon . This process occurs via a radical chain mechanism involving the radical

科学的研究の応用

内分泌かく乱

トリブチル錫(TBT)は、数十年前から内分泌かく乱化学物質(EDC)として認識されています . その主要な内分泌作用機構(MeOA)は、核レチノイドX受容体(RXR)、ペルオキシソーム増殖剤活性化受容体γ(PPARγ)およびそれらのヘテロダイマーとの相互作用を伴います . この分子開始事象(MIE)は、生物レベルで生殖、発生、代謝のさまざまな経路を変化させます .

農薬用途

トリオルガノ錫化合物には、トリブチル錫ヒドロキシドなど、殺菌剤および殺ダニ剤として農薬分野で重要な地位を占めるものがあります . 年間約5000トンの生産に使用されています .

ジャガイモ作物の疫病防除

酢酸塩やヒドロキシドなどのトリフェニル錫化合物は、ジャガイモ作物の疫病防除に特に重要です . 1960年から1985年にかけて、防汚塗料製造に広く使用されていました .

PVC加工

オルガノ錫化合物の主要な工業用途は、モノおよびジ誘導体であり、PVC加工の熱安定剤および光安定剤として使用されています . モノ/ジブチル錫誘導体は、パイプ、シート、その他の硬質PVC製造で広く使用されています .

食品包装材料

オクチル錫チオグリコール酸誘導体は、食品包装材料および飲用液に使用されるボトルに使用されるPVCの安定剤として、世界中で承認されています . チオオルガノ錫安定剤は、結晶質の透明なPVCを製造するという独自の利点を持ちます .

防汚剤

トリブチル錫は、1900年代半ばから広スペクトルオルガノ錫生体殺虫剤の防汚剤として使用されていました . 1970年代後半まで経済的に成功していましたが、カキの生殖能力と石灰化の障害、およびカタツムリのメスにおける性転換と性的二形性の誘導により、TBTが多くの軟体動物の減少と局所的な絶滅に関連付けられました .

作用機序

Target of Action

Tributyltin hydroxide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular development, metabolism, and other physiological processes .

Mode of Action

Tributyltin hydroxide interacts with its targets, the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ, altering a range of reproductive, developmental, and metabolic pathways at the organism level . This interaction is considered the molecular initiating event in the mechanism of action of Tributyltin hydroxide .

Biochemical Pathways

The interaction of Tributyltin hydroxide with its targets affects various biochemical pathways. It alters reproductive, developmental, and metabolic pathways, leading to changes at the organism level . The alteration of these pathways can have significant downstream effects, impacting the overall health and function of the organism .

Pharmacokinetics

It is known that tributyltin hydroxide is a small molecule, which suggests it may be readily absorbed and distributed within the body

Result of Action

The molecular and cellular effects of Tributyltin hydroxide’s action are significant. Its interaction with the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ leads to changes in gene expression, cellular development, and metabolism . These changes can have profound effects on the organism, impacting its reproductive, developmental, and metabolic functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tributyltin hydroxide. For instance, it has been found that Tributyltin hydroxide-induced responses occur at very low concentrations for molluscs, and similar effects have been observed in fish species . The sensitivity of different species to Tributyltin hydroxide, as well as the rates of uptake and elimination, can vary, suggesting that the environment plays a key role in determining the impact of this compound .

生化学分析

Biochemical Properties

Tributyltin Hydroxide can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of Bellamya aeruginosa after 28-day exposure . It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Cellular Effects

Tributyltin Hydroxide alters a range of reproductive, developmental, and metabolic pathways at the organism level . It may cause developmental malformations in oyster, death of mussels and deformation of gastropod after aqueous exposure in ng/L concentrations .

Molecular Mechanism

The primary endocrine mechanism of action of Tributyltin Hydroxide is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

Tributyltin Hydroxide-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Mortality occurs at water concentrations ten times higher .

Dosage Effects in Animal Models

The effects of Tributyltin Hydroxide vary with different dosages in animal models . Concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses .

Metabolic Pathways

Tributyltin Hydroxide can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Transport and Distribution

In seawater at average pH 8 and ionic strength 0.5M 93% of the Tributyltin Hydroxide in solution occurs as the hydroxide complex .

特性

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHPEAQVCCPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074441 | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-97-6 | |

| Record name | Tributylhydroxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylhydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLHYDROXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。